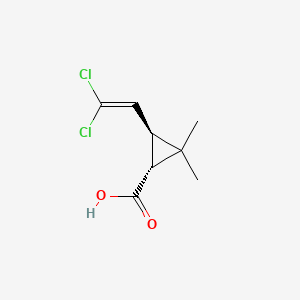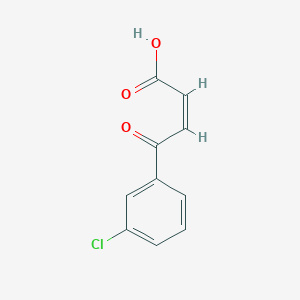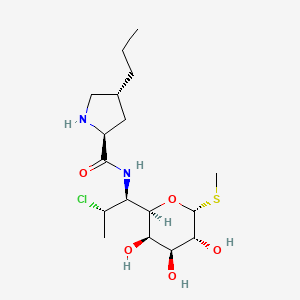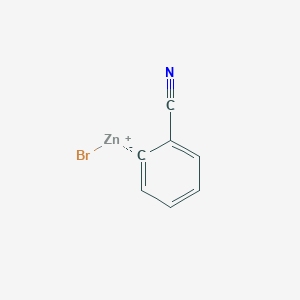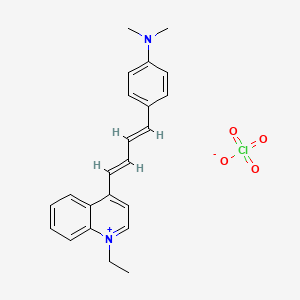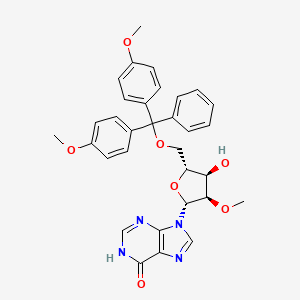
Tributyltin-ADAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyltin-ADAM is an organotin compound that belongs to the class of trialkyltins. Organotin compounds are characterized by the presence of covalent bonds between tin and carbon atoms. This compound has been widely studied due to its applications in various fields, including chemistry, biology, and industry. It is known for its potent biological activity and has been used in antifouling paints, biocides, and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin-ADAM can be synthesized through several methods. One common method involves the reaction of tributyltin chloride with an appropriate ligand under controlled conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. Industrial production also involves stringent safety measures to handle the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Tributyltin-ADAM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various substituted tributyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Tributyltin-ADAM has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in radical reactions and polymerization processes.
Biology: Studied for its endocrine-disrupting properties and its effects on various biological systems.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: Used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures.
Mechanism of Action
Tributyltin-ADAM exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in gene expression and disruption of normal cellular functions. The compound also induces oxidative stress and apoptosis in cells, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Uniqueness
Tributyltin-ADAM is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has a higher affinity for certain molecular targets and exhibits stronger biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
305352-07-2 |
|---|---|
Molecular Formula |
C27H44N2SSn |
Molecular Weight |
547.42 |
Purity |
> 98% |
Synonyms |
2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


